Cas no 2172228-28-1 (6-(5-propylpyridin-3-yl)sulfanylhexan-3-one)

6-(5-propylpyridin-3-yl)sulfanylhexan-3-one 化学的及び物理的性質
名前と識別子
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- 2172228-28-1
- 6-[(5-propylpyridin-3-yl)sulfanyl]hexan-3-one
- EN300-1478462
- 6-(5-propylpyridin-3-yl)sulfanylhexan-3-one
-
- インチ: 1S/C14H21NOS/c1-3-6-12-9-14(11-15-10-12)17-8-5-7-13(16)4-2/h9-11H,3-8H2,1-2H3
- InChIKey: DARWPUNCRHDGDR-UHFFFAOYSA-N
- ほほえんだ: S(C1=CN=CC(=C1)CCC)CCCC(CC)=O
計算された属性
- せいみつぶんしりょう: 251.13438547g/mol
- どういたいしつりょう: 251.13438547g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 17
- 回転可能化学結合数: 8
- 複雑さ: 220
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 55.3Ų
- 疎水性パラメータ計算基準値(XlogP): 3.2
6-(5-propylpyridin-3-yl)sulfanylhexan-3-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1478462-1000mg |
6-[(5-propylpyridin-3-yl)sulfanyl]hexan-3-one |
2172228-28-1 | 1000mg |
$1742.0 | 2023-09-28 | ||
Enamine | EN300-1478462-10.0g |
6-[(5-propylpyridin-3-yl)sulfanyl]hexan-3-one |
2172228-28-1 | 10g |
$7497.0 | 2023-06-06 | ||
Enamine | EN300-1478462-50mg |
6-[(5-propylpyridin-3-yl)sulfanyl]hexan-3-one |
2172228-28-1 | 50mg |
$1464.0 | 2023-09-28 | ||
Enamine | EN300-1478462-2500mg |
6-[(5-propylpyridin-3-yl)sulfanyl]hexan-3-one |
2172228-28-1 | 2500mg |
$3417.0 | 2023-09-28 | ||
Enamine | EN300-1478462-0.25g |
6-[(5-propylpyridin-3-yl)sulfanyl]hexan-3-one |
2172228-28-1 | 0.25g |
$1604.0 | 2023-06-06 | ||
Enamine | EN300-1478462-5.0g |
6-[(5-propylpyridin-3-yl)sulfanyl]hexan-3-one |
2172228-28-1 | 5g |
$5056.0 | 2023-06-06 | ||
Enamine | EN300-1478462-500mg |
6-[(5-propylpyridin-3-yl)sulfanyl]hexan-3-one |
2172228-28-1 | 500mg |
$1673.0 | 2023-09-28 | ||
Enamine | EN300-1478462-0.1g |
6-[(5-propylpyridin-3-yl)sulfanyl]hexan-3-one |
2172228-28-1 | 0.1g |
$1533.0 | 2023-06-06 | ||
Enamine | EN300-1478462-2.5g |
6-[(5-propylpyridin-3-yl)sulfanyl]hexan-3-one |
2172228-28-1 | 2.5g |
$3417.0 | 2023-06-06 | ||
Enamine | EN300-1478462-0.5g |
6-[(5-propylpyridin-3-yl)sulfanyl]hexan-3-one |
2172228-28-1 | 0.5g |
$1673.0 | 2023-06-06 |
6-(5-propylpyridin-3-yl)sulfanylhexan-3-one 関連文献
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Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539
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Jie Zhang,Yuming Guo,Hui Fang,Weili Jia,Han Li,Lin Yang,Kui Wang New J. Chem., 2015,39, 6951-6957
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Cristina Pascual-Gonzalez,Giorgio Schileo,Amir Khesro,Iasmi Sterianou,Dawei Wang,Ian M. Reaney,Antonio Feteira J. Mater. Chem. C, 2017,5, 1990-1996
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Hualin Xiong,Guangbin Cheng,Zaichao Zhang,Hongwei Yang New J. Chem., 2019,43, 7784-7789
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Yanjun Zhu,Dan A. Smith,David E. Herbert,Sylvain Gatard,Oleg V. Ozerov Chem. Commun., 2012,48, 218-220
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Amanda Bongers,Berthorie Beauvoir,Nicholas Streja,Georg Northoff,Alison B. Flynn Chem. Educ. Res. Pract., 2020,21, 496-512
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8. Bayesian analysis of data from segmented super-resolution images for quantifying protein clustering†Marta Cullell-Dalmau,Carlo Manzo Phys. Chem. Chem. Phys., 2020,22, 1107-1114
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C. Beato,M. S. Fernández,S. Fermani,M. Reggi,A. Neira-Carrillo,A. Rao,G. Falini,J. L. Arias CrystEngComm, 2015,17, 5953-5961
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Guosheng Li,Xiaochuan Lu,Jin Y. Kim,John P. Lemmon,Vincent L. Sprenkle J. Mater. Chem. A, 2013,1, 14935-14942
6-(5-propylpyridin-3-yl)sulfanylhexan-3-oneに関する追加情報
6-(5-propylpyridin-3-yl)sulfanylhexan-3-one: A Comprehensive Overview
The compound 6-(5-propylpyridin-3-yl)sulfanylhexan-3-one, identified by the CAS number 2172228-28-1, is a complex organic molecule with significant potential in various fields of chemistry and materials science. This compound has garnered attention due to its unique structural features and promising applications in drug development, agrochemicals, and advanced materials. Recent studies have highlighted its role as a versatile building block in organic synthesis, making it a valuable addition to the arsenal of modern chemists.
Structurally, 6-(5-propylpyridin-3-yl)sulfanylhexan-3-one consists of a pyridine ring substituted with a propyl group at the 5-position and a sulfanyl (thioether) group attached to a hexanone backbone. This combination of functional groups provides the molecule with unique electronic and steric properties, which are advantageous in various chemical reactions. The pyridine ring contributes aromatic stability and potential for further functionalization, while the sulfanyl group introduces sulfur-based reactivity, enhancing the molecule's versatility in synthetic pathways.
Recent research has focused on the synthesis and characterization of 6-(5-propylpyridin-3-yl)sulfanylhexan-3-one. Scientists have explored novel methods to construct this compound efficiently, often employing catalytic cross-coupling reactions or enantioselective synthesis techniques. These advancements have not only improved the yield and purity of the compound but also opened new avenues for its application in medicinal chemistry. For instance, studies have shown that this compound can serve as a precursor for bioactive molecules with potential anti-inflammatory or anticancer properties.
In terms of applications, 6-(5-propylpyridin-3-yl)sulfanylhexan-3-one has demonstrated utility in the development of advanced materials. Its sulfur-containing structure makes it a candidate for sulfur-rich materials, which are highly sought after in energy storage technologies such as lithium-sulfur batteries. Recent breakthroughs in nanotechnology have leveraged this compound to create sulfur-based cathodes with enhanced energy density and cycling stability, paving the way for next-generation energy storage solutions.
The compound's role in agrochemicals is another area of active research. Due to its structural similarity to certain natural products, 6-(5-propylpyridin-3-yl)sulfanylhexan-3-one has been investigated as a potential lead compound for herbicides or insecticides. Preliminary studies indicate that it exhibits moderate activity against target pests, suggesting further optimization could yield effective agrochemical agents with reduced environmental impact.
From an environmental standpoint, researchers have also examined the biodegradation pathways of 6-(5-propylpyridin-3-y
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